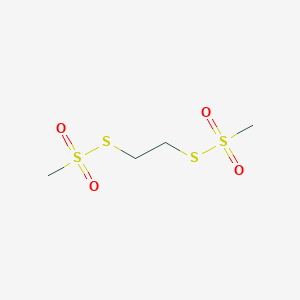

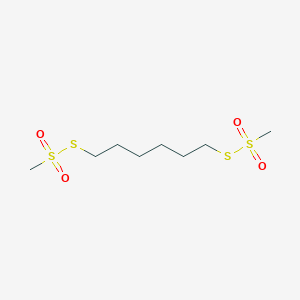

1,6-Bis(methylsulfonylsulfanyl)hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

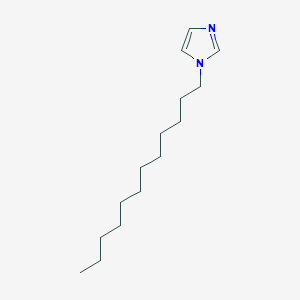

The synthesis of similar sulfur-nitrogen compounds and polysulfanes highlights techniques applicable to 1,6-Bis(methylsulfonylsulfanyl)hexane. Techniques involve nucleophilic aromatic substitution and reactions with sulfur-containing compounds to create complex sulfur-nitrogen frameworks and polysulfanes with varying sulfur chain lengths (Haas et al., 1996), (Mott & Barany, 1984).

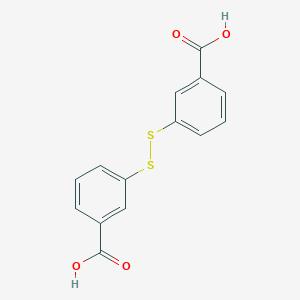

Molecular Structure Analysis

The molecular structures of related compounds, such as bis(sulfur-nitrogen) compounds, have been elucidated through X-ray crystallography, revealing complex conformations and bonding patterns indicative of significant electron delocalization and bond strength variations (Taraba & Ẑák, 2004).

Chemical Reactions and Properties

The reactivity of sulfur-containing compounds towards various chemical transformations, including their role in forming complex molecules through reactions like the Pauson-Khand reaction, provides insight into the versatile chemical nature of 1,6-Bis(methylsulfonylsulfanyl)hexane (Guenter & Gais, 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of chemical compounds under various conditions. The study of similar sulfur-containing compounds offers insights into the physical characteristics that 1,6-Bis(methylsulfonylsulfanyl)hexane may exhibit (Nesterov et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for participation in various chemical reactions, are foundational for understanding the applications and handling of 1,6-Bis(methylsulfonylsulfanyl)hexane. Research on related compounds provides valuable insights into these aspects (Beppu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assessment

The application of 1,6-Bis(methylsulfonylsulfanyl)hexane in scientific research extends to the evaluation of antioxidant capacity. For instance, the ABTS/PP decolorization assay is a prominent method for assessing the antioxidant capacity of various substances. This assay highlights the interaction between antioxidants and radicals, where 1,6-Bis(methylsulfonylsulfanyl)hexane could play a role in understanding the reaction pathways involved in the decolorization process, contributing to the broader application of this method in analyzing antioxidant properties of compounds (Ilyasov et al., 2020).

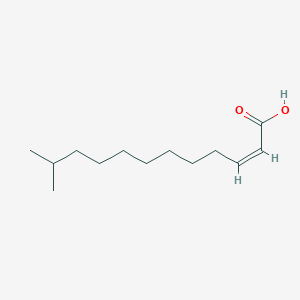

Green Extraction of Natural Products

The shift towards sustainable and green chemistry emphasizes the need for environmentally friendly solvents in the extraction of natural products. Studies suggest the use of alternative solvents to hexane, a commonly used solvent with significant environmental and health drawbacks. In this context, 1,6-Bis(methylsulfonylsulfanyl)hexane could be considered as a potential green solvent or a structural motif in designing new solvents for the extraction of lipophilic natural products, aligning with the goal of minimizing the use of hazardous substances in industrial processes (Rapinel et al., 2020).

Liquid Crystal Research

In the realm of materials science, 1,6-Bis(methylsulfonylsulfanyl)hexane could contribute to the synthesis and study of methylene-linked liquid crystal dimers. These compounds exhibit unique transitional properties and phases, such as the twist-bend nematic phase, which are of interest for advanced material applications and the development of new liquid crystal technologies (Henderson & Imrie, 2011).

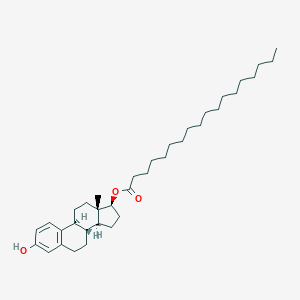

Pharmacokinetics and Pharmacodynamics

While direct studies on 1,6-Bis(methylsulfonylsulfanyl)hexane were not highlighted, research into similar compounds, such as disulfiram and its metabolites, informs our understanding of the pharmacokinetics and pharmacodynamics of sulfur-containing drugs. These studies provide a foundation for investigating the metabolic pathways, therapeutic effects, and potential applications of sulfur-based compounds in medicine (Johansson, 1992).

Alternative Solvent Uses in Food Industry

The quest for alternatives to hexane in the extraction of food products underscores the importance of identifying safer, more sustainable solvents. 1,6-Bis(methylsulfonylsulfanyl)hexane's structural and chemical properties might offer insights into its viability as a substitute for hexane in applications ranging from the extraction of vegetable oils to the removal of undesirable components from food ingredients, contributing to the development of safer food processing technologies (Cravotto et al., 2022).

Eigenschaften

IUPAC Name |

1,6-bis(methylsulfonylsulfanyl)hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRMVPHYQHQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391785 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Bis(methylsulfonylsulfanyl)hexane | |

CAS RN |

56-01-9 |

Source

|

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.